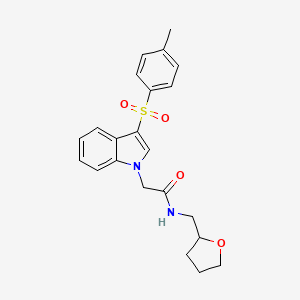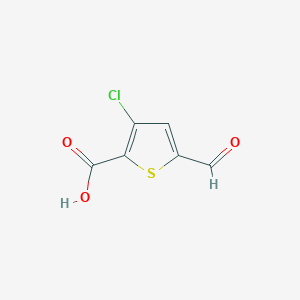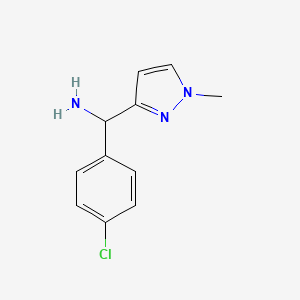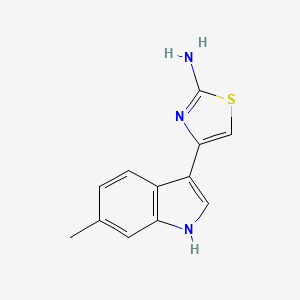
3-(4-メチルフェニル)-1,2,4-オキサジアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylphenyl)-1,2,4-oxadiazole is a heterocyclic aromatic compound that features a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms. The presence of the 4-methylphenyl group attached to the oxadiazole ring enhances its chemical properties and potential applications. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
3-(4-Methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its stability and unique electronic properties.
作用機序
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, which play crucial roles in cellular processes .
Mode of Action
This interaction could potentially alter cellular processes, leading to the observed effects .
Biochemical Pathways
Similar compounds have been found to influence various metabolic pathways .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that 3-(4-methylphenyl)-1,2,4-oxadiazole could potentially have similar effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
生化学分析
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or interaction domains of proteins, potentially altering their function .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(4-Methylphenyl)-1,2,4-oxadiazole at different dosages in animal models have not been reported. It is common for the effects of such compounds to vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 3-(4-Methylphenyl)-1,2,4-oxadiazole are not well-characterized. Related compounds have been shown to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using acetic anhydride to yield 3-(4-Methylphenyl)-1,2,4-oxadiazole. The reaction conditions generally involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 3-(4-Methylphenyl)-1,2,4-oxadiazole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions: 3-(4-Methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products are more saturated heterocycles.
- Substitution products vary depending on the substituents introduced.
類似化合物との比較
- 3-(4-Chlorophenyl)-1,2,4-oxadiazole
- 3-(4-Nitrophenyl)-1,2,4-oxadiazole
- 3-(4-Methoxyphenyl)-1,2,4-oxadiazole
Comparison: 3-(4-Methylphenyl)-1,2,4-oxadiazole is unique due to the presence of the 4-methyl group, which influences its chemical reactivity and physical properties. Compared to its analogs, such as 3-(4-Chlorophenyl)-1,2,4-oxadiazole, the methyl group provides different steric and electronic effects, leading to variations in reactivity and potential applications. The choice of substituent on the phenyl ring can significantly impact the compound’s behavior in chemical reactions and its suitability for specific applications.
特性
IUPAC Name |
3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-2-4-8(5-3-7)9-10-6-12-11-9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZZREFREGLEGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2356437.png)



![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2356442.png)




![1-(5-chloro-2-methoxyphenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2356455.png)
![4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2356456.png)
